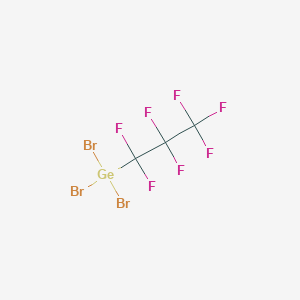
Tribromo(heptafluoropropyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(heptafluoropropyl)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of three bromine atoms and a heptafluoropropyl group attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tribromo(heptafluoropropyl)germane typically involves the reaction of germanium tetrachloride with heptafluoropropyl bromide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
GeCl4+C3F7Br→Ge(C3F7Br)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tribromo(heptafluoropropyl)germane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes to form new carbon-germanium bonds.
Reduction Reactions: The germanium center can be reduced to form lower oxidation state germanium compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Often performed under mild conditions using catalysts such as palladium or platinum.
Reduction Reactions: Commonly involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of organogermanium compounds with different substituents.
Addition Reactions: Formation of germanium-containing alkanes or alkenes.
Reduction Reactions: Formation of lower oxidation state germanium compounds.
Scientific Research Applications
Tribromo(heptafluoropropyl)germane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which tribromo(heptafluoropropyl)germane exerts its effects involves the interaction of the germanium center with target molecules. The heptafluoropropyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The bromine atoms can be selectively replaced or modified, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Tribromogermane: Similar in structure but lacks the heptafluoropropyl group.
Heptafluoropropylgermane: Contains the heptafluoropropyl group but lacks the bromine atoms.
Trichlorogermane: Contains chlorine atoms instead of bromine.
Uniqueness
Tribromo(heptafluoropropyl)germane is unique due to the combination of the heptafluoropropyl group and bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
404339-64-6 |
|---|---|
Molecular Formula |
C3Br3F7Ge |
Molecular Weight |
481.36 g/mol |
IUPAC Name |
tribromo(1,1,2,2,3,3,3-heptafluoropropyl)germane |
InChI |
InChI=1S/C3Br3F7Ge/c4-14(5,6)3(12,13)1(7,8)2(9,10)11 |
InChI Key |
UUIIUBCNFISEAM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)[Ge](Br)(Br)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
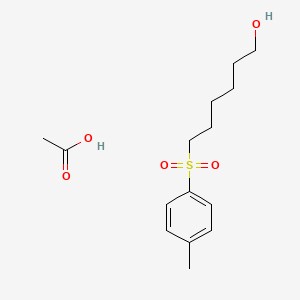
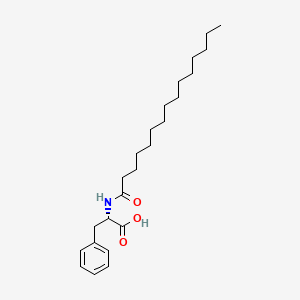
![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)

![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)
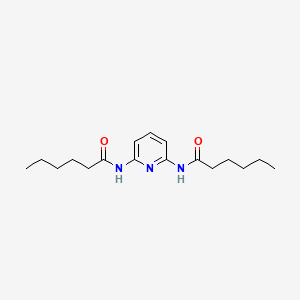


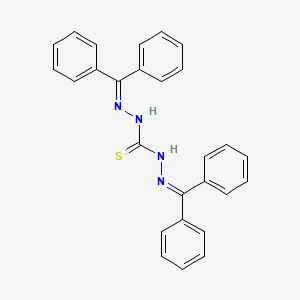
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)
